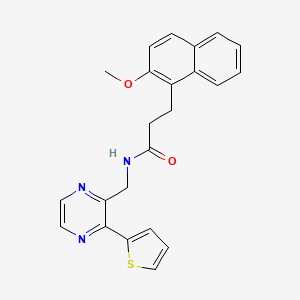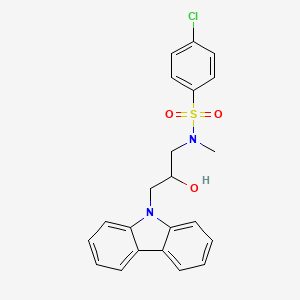![molecular formula C23H28N4O4S B2538921 3-butil-1-{2-[4-(2-metoxifenil)piperazin-1-il]-2-oxoetil}-1H,2H,3H,4H-tieno[3,2-d]pirimidin-2,4-diona CAS No. 1252876-42-8](/img/structure/B2538921.png)
3-butil-1-{2-[4-(2-metoxifenil)piperazin-1-il]-2-oxoetil}-1H,2H,3H,4H-tieno[3,2-d]pirimidin-2,4-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains a thieno[3,2-d]pyrimidine-2,4-dione core, which is a bicyclic structure composed of a thiophene ring fused to a pyrimidine dione. This core is substituted with a butyl group and a piperazine ring that is further linked to a methoxyphenyl group. The presence of these functional groups suggests potential pharmacological properties, which could be explored in various biological assays.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, the synthesis of similar compounds involves multi-step organic reactions that include the formation of the core pyrimidine ring, followed by various functionalization reactions to introduce the substituents. For instance, the synthesis of related bis(heteroaryl)piperazines has been reported to involve the coupling of substituted aryl moieties with piperazine derivatives, as seen in the discovery of non-nucleoside HIV-1 reverse transcriptase inhibitors .
Molecular Structure Analysis
The molecular structure of related compounds, such as the one described in the first paper, features a piperazine ring in a chair conformation and various dihedral angles between the rings indicating the three-dimensional arrangement of the molecule . These structural details are crucial for understanding the molecule's interactions with biological targets, as they influence the binding affinity and specificity.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by its functional groups. The piperazine ring is known to participate in nucleophilic substitution reactions, while the methoxyphenyl group could be involved in electrophilic aromatic substitution. The thieno[3,2-d]pyrimidine-2,4-dione core may undergo reactions typical of heteroaromatic compounds, such as halogenation or Suzuki coupling, which could be used to further modify the molecule for structure-activity relationship studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the methoxy group suggests increased solubility in organic solvents, while the piperazine ring could confer basic properties, potentially affecting the compound's solubility in aqueous solutions. The crystal structure of a related compound shows the formation of C—H⋯O hydrogen bonds, which could influence the compound's melting point, solubility, and stability .
Aplicaciones Científicas De Investigación
Actividad antiviral
El andamiaje indol, presente en nuestro compuesto, se ha asociado con propiedades antivirales . Los investigadores han sintetizado derivados del indol y evaluado su eficacia contra los virus. Por ejemplo:
Aplicaciones agroquímicas
Entre los derivados de 1,2,4-triazol recién sintetizados, un compuesto (CGR3) destaca como agroquímico. CGR3 actúa como estimulante del crecimiento radicular, influyendo en la longitud de la raíz primaria y modulando las hormonas endógenas (IAA, ABA y GA3) para controlar el desarrollo de la raíz .
Potencial anticancerígeno
Los derivados del indol también se han explorado por sus propiedades anticancerígenas. Por ejemplo:
- Fluoropirazolopirimidina: Un nuevo compuesto que contiene un anillo heterocíclico de 1,3,4-tiadiazol exhibió una prometedora actividad anticancerígena .
Spiro-1,2,4-triazol-3-tionas
Se ha sintetizado una serie de spiro-1,2,4-triazol-3-tionas, incluida la 1-acetil-5’-tioxospiro[indolina-3,3’-[1,2,4]triazolidin]-2-ona. Estos compuestos son prometedores para diversas aplicaciones .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and proteins, which could potentially be the targets of this compound .
Mode of Action
Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties . They inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound appears to affect the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The inhibition of these pathways could potentially contribute to the compound’s neuroprotective and anti-inflammatory properties .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It inhibits the production of NO and TNF-α in LPS-stimulated human microglia cells, and reduces the expression of BIP and cleaved caspase-3 in human neuronal cells . These effects could potentially contribute to the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Safety and Hazards
Propiedades
IUPAC Name |
3-butyl-1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N4O4S/c1-3-4-10-26-22(29)21-18(9-15-32-21)27(23(26)30)16-20(28)25-13-11-24(12-14-25)17-7-5-6-8-19(17)31-2/h5-9,15,21H,3-4,10-14,16H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDQPRVRQFHLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N4O4S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-({[4-(cyclopropylsulfamoyl)phenyl]carbonyl}amino)-2-methylquinoline-6-carboxylate](/img/structure/B2538838.png)
![(2,6-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2538839.png)


![N-[[4-(3,4-dichlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2538846.png)


![3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2538849.png)
![(Z)-5-chloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2538851.png)


![1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2538857.png)
![7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2538858.png)
![1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B2538860.png)